molecular formula C6H11ClO2 B091844 2-(3-Chloropropyl)-1,3-dioxolane CAS No. 16686-11-6

2-(3-Chloropropyl)-1,3-dioxolane

Cat. No. B091844
CAS RN: 16686-11-6
M. Wt: 150.6 g/mol
InChI Key: ZBPUNVFDQXYNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloropropyl)-1,3-dioxolane is an organic compound with the empirical formula C6H11ClO2 . It is also known as 4-Chlorobutyraldehyde ethylene acetal . It is a masked γ-chlorobutyraldehyde and was used for the introduction of 3-(1,3-dioxolan-2-yl)propyl moiety .


Molecular Structure Analysis

The molecular weight of 2-(3-Chloropropyl)-1,3-dioxolane is 150.60 g/mol . The InChI string is InChI=1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Chloropropyl)-1,3-dioxolane include a refractive index of n20/D 1.453, boiling point of 93-94 °C/12 mmHg (lit.), and a density of 1.142 g/mL at 20 °C (lit.) .

Scientific Research Applications

Nanotechnology and Chemical Engineering

“2-(3-Chloropropyl)-1,3-dioxolane” can be grafted onto surfaces like halloysite nanotubes to create materials with high chemical activity. These materials are promising for applications in chemical engineering and nanotechnology due to their potential to react with other active molecules and form new materials .

Surface and Colloid Chemistry

Research on selective mineral flotation has highlighted the importance of understanding the surface and colloid chemistry of minerals. “2-(3-Chloropropyl)-1,3-dioxolane” could play a role in this field by affecting the solubility and aqueous solution chemistry of added reagents .

Crystal Chemistry

The crystal chemistry of minerals is essential for various scientific applications, including the development of new materials and the study of mineral properties. The unique structure of “2-(3-Chloropropyl)-1,3-dioxolane” may contribute to this field by influencing the crystal growth and formation processes .

Future Directions

While specific future directions for 2-(3-Chloropropyl)-1,3-dioxolane are not mentioned in the retrieved papers, piperidines, which are structurally similar, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(3-chloropropyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPUNVFDQXYNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338934
Record name 2-(3-Chloropropyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropropyl)-1,3-dioxolane

CAS RN

16686-11-6
Record name 2-(3-Chloropropyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloropropyl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(3-Chloropropyl)-1,3-dioxolane
Reactant of Route 3
2-(3-Chloropropyl)-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2-(3-Chloropropyl)-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-(3-Chloropropyl)-1,3-dioxolane
Reactant of Route 6
Reactant of Route 6
2-(3-Chloropropyl)-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.